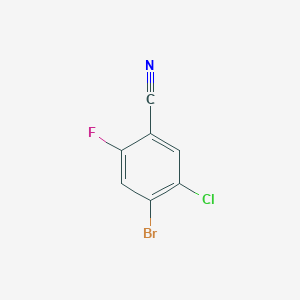

4-Bromo-5-chloro-2-fluorobenzonitrile

Description

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring.

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWETUEUSVCAKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-fluorobenzonitrile. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by nucleophiles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.

Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Nucleophilic Substitution: The major products are substituted benzonitriles, where the halogen atoms are replaced by nucleophiles.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzonitrile has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is employed in the development of liquid crystals and organic light-emitting diodes (OLEDs).

Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.

Chemical Intermediates: It is used in the preparation of heterocycles and other functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms activate the benzene ring towards nucleophilic attack . In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the chlorine substituent.

5-Bromo-2-fluorobenzonitrile: Similar but with different positioning of the bromine and fluorine atoms.

2-Bromo-5-fluorobenzonitrile: Another positional isomer with different reactivity.

Uniqueness

4-Bromo-5-chloro-2-fluorobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Bromo-5-chloro-2-fluorobenzonitrile is an organic compound characterized by its unique halogen substituents, which significantly influence its chemical reactivity and potential biological applications. While the compound itself may not exhibit notable biological activity, it serves as a crucial precursor in the synthesis of various biologically active derivatives. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features three halogen atoms (bromine, chlorine, and fluorine) attached to a benzonitrile framework. This arrangement contributes to its unique chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Appearance | White to off-white powder |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its derivatives, which exhibit interactions with various biological targets. The halogen substituents can influence the compound's ability to form hydrogen bonds and engage in non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate biological pathways critical for therapeutic effects.

Interaction with Biological Targets

- Enzyme Modulation : The presence of halogen groups enhances the compound's reactivity with nucleophiles, potentially leading to the inhibition or activation of specific enzymes.

- Receptor Binding : Derivatives may interact with neurotransmitter receptors, influencing neurological pathways and offering potential in treating conditions such as anxiety disorders.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions. These synthetic pathways allow for the modification of the compound to enhance its biological activity.

Synthetic Pathways

- Palladium-Catalyzed Coupling : This method facilitates the formation of more complex structures that may exhibit improved pharmacological properties.

Case Studies

Several studies have investigated compounds derived from this compound:

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a derivative of this compound against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from to , comparable to established anticancer drugs like Combretastatin-A4 .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a synthesized derivative. The compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting potential applications in infection control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.